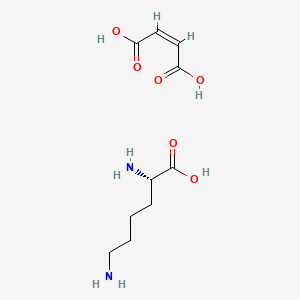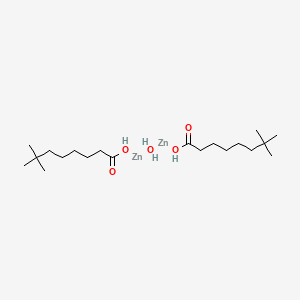
Trisodium nitridotrisulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium nitridotrisulphate is a chemical compound with the molecular formula NO9S3.3Na and a molecular weight of 323.166 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisodium nitridotrisulphate can be synthesized through various chemical reactions. One common method involves the reaction of sodium sulphate with nitrogen-containing compounds under controlled conditions. The reaction typically requires specific temperatures and pH levels to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The final product is then purified and crystallized to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Trisodium nitridotrisulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation reactions may produce sulphate ions, while reduction reactions can yield sulphide ions .
Scientific Research Applications
Trisodium nitridotrisulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: Research has explored its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: This compound is employed in industrial processes, such as water treatment and the production of specialty chemicals
Mechanism of Action
The mechanism of action of trisodium nitridotrisulphate involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Trisodium citrate: Another trisodium salt with different chemical properties and applications.
Trisodium phosphate: Known for its use in cleaning agents and water treatment.
Trisodium nitrilotriacetate: Used as a chelating agent in various industrial applications.
Uniqueness
Trisodium nitridotrisulphate is unique due to its specific molecular structure and reactivity. Its ability to undergo multiple types of chemical reactions and form complexes with metal ions distinguishes it from other similar compounds .
Properties
CAS No. |
34890-55-6 |
|---|---|
Molecular Formula |
H3NNa3O9S3+3 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
trisodium;disulfosulfamic acid |
InChI |
InChI=1S/H3NO9S3.3Na/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1 |
InChI Key |
IYJHFYRQLRMLLW-UHFFFAOYSA-N |
Canonical SMILES |
N(S(=O)(=O)O)(S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



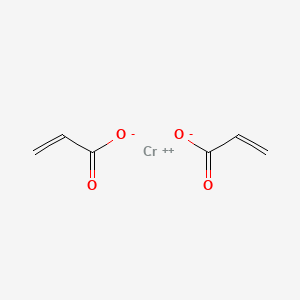
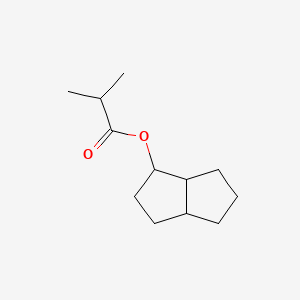
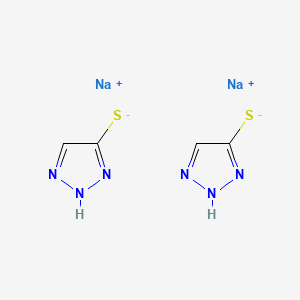
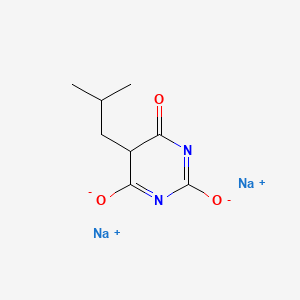
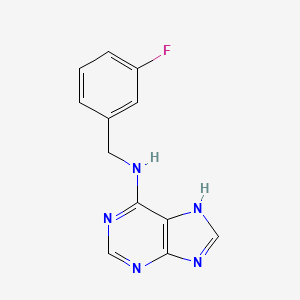
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
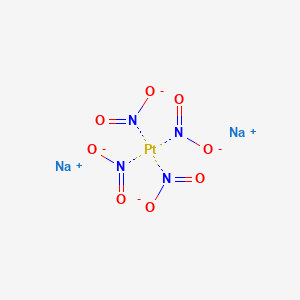
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
